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molecular formula C14H18Cl2N2O2 B4993193 ethyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate

ethyl 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylate

Cat. No. B4993193
M. Wt: 317.2 g/mol
InChI Key: LCYQSQKYAFZBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04562189

Procedure details

A mixture of 95.9 g (0.49 moles) of 2,6-dichlorobenzyl chloride, 77.6 g (0.49 moles) of ethyl N-piperazinocarboxylate, 500 ml of isopropyl alcohol and 70 ml of 10N sodium hydroxide was heated at reflux for 18 hours. The solution was evaporated in vacuo and gave a crystalline residue. The residue in 100 ml of water was extracted twice with 200 ml portions of dichloromethane. The combined organic extract was dried over anhydrous sodium sulfate, filtered, evaporated in vacuo and gave an oil. The oil was subjected to Kugelrohr distillation, bp 117° C./0.45 mm of mercury and gave 136.4 g of 4-(2,6-dichlorobenzyl)-1-piperazinecarboxylic acid, ethyl ester as an oil.
Quantity
95.9 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH2:4]Cl.[CH3:11][CH2:12][O:13][C:14]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:15].[OH-].[Na+]>C(O)(C)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH2:4][N:19]1[CH2:18][CH2:17][N:16]([C:14]([O:13][CH2:12][CH3:11])=[O:15])[CH2:21][CH2:20]1 |f:2.3|

Inputs

Step One
Name
Quantity
95.9 g
Type
reactant
Smiles
ClC1=C(CCl)C(=CC=C1)Cl
Name
Quantity
77.6 g
Type
reactant
Smiles
CCOC(=O)N1CCNCC1
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
gave a crystalline residue
EXTRACTION
Type
EXTRACTION
Details
The residue in 100 ml of water was extracted twice with 200 ml portions of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was subjected to Kugelrohr distillation, bp 117° C./0.45 mm of mercury

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2CCN(CC2)C(=O)OCC)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 136.4 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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